methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Description
Chemical Structure and Properties
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 956229-86-0) is a boronic ester derivative featuring a phenylacetate backbone substituted with a fluorine atom at the 4-position and a pinacol boronate group at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₂₀BFO₄, with a molecular weight of 294.13 g/mol . The compound is typically stored under dry conditions at room temperature due to the hydrolytic sensitivity of the boronate ester .
Applications
This compound is primarily utilized in pharmaceutical research as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for drug candidates. For example, boronic esters like this are critical in developing kinase inhibitors (e.g., AMPK inhibitors) and fatty acid-binding protein (FABP4/5) inhibitors .
Properties
CAS No. |
2376922-64-2 |
|---|---|
Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12-9-11(17)7-6-10(12)8-13(18)19-5/h6-7,9H,8H2,1-5H3 |
InChI Key |
GJNHBPBKCKSSKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via oxidative addition of the aryl halide (e.g., 2-fluoro-4-bromophenyl acetate) to Pd⁰, followed by ligand exchange with B₂pin₂. Key parameters include:
-
Base : Potassium acetate (KOAc) or potassium phosphate (K₃PO₄) to activate the diboron reagent.
-
Solvent : Polar aprotic solvents like dimethyl ether (DME) or 1,4-dioxane improve yields by stabilizing intermediates.
A representative procedure involves heating 2-fluoro-4-bromophenyl acetate (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (3 mol%), and KOAc (3.0 equiv) in DME at 80–100°C for 12–24 hours. The product is isolated via chromatography in 65–78% yield. Challenges include competing protodeboronation and homocoupling, which are mitigated by rigorous exclusion of moisture and oxygen.
Platinum-Catalyzed Diborylation of Arynes
Platinum complexes enable diborylation of aryne intermediates, offering an alternative route to ortho-substituted boronates. This method is particularly effective for introducing two boronate groups, but selective mono-borylation can be achieved with stoichiometric control.
Aryne Generation and Borylation
The process begins with generating an aryne from a silyl triflate precursor (e.g., 4-fluoro-2-(trimethylsilyl)phenyl triflate) using a fluoride source (KF/18-crown-6). The aryne undergoes Pt-catalyzed insertion into the B–B bond of B₂pin₂:
-
Catalyst : Pt(dba)₂ (5 mol%) with 1-adamantyl isocyanide as a ligand.
-
Conditions : 80°C in DME for 6–8 hours.
-
Yield : 55–67% after purification by gel permeation chromatography.
This method avoids pre-functionalized halides but requires careful handling of moisture-sensitive intermediates.
Suzuki-Miyaura Cross-Coupling of Boronate Esters
While primarily used for forming C–C bonds, Suzuki coupling can functionalize existing boronates. For example, methyl 2-(4-bromophenyl)acetate undergoes cross-coupling with 4-fluoro-2-boronophenyl pinacol ester under Pd catalysis:
Reaction Parameters
-
Base : Cesium carbonate (Cs₂CO₃) in DME/H₂O (10:1 v/v).
-
Yield : 31–43% due to steric hindrance from the acetate group.
This route is less efficient than direct borylation but valuable for late-stage diversification.
Functional Group Interconversion
Esterification of Boronic Acids
Methyl 2-[4-fluoro-2-boronophenyl]acetate can be esterified with pinacol in refluxing toluene:
This step is often combined with Miyaura borylation to streamline synthesis.
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Miyaura Borylation | PdCl₂(dppf) | DME, 80°C, 24h | 65–78 | High yield, scalable | Requires aryl halide precursor |
| Pt-Catalyzed | Pt(dba)₂ | DME, 80°C, 8h | 55–67 | No pre-halogenation | Moisture-sensitive intermediates |
| Suzuki Coupling | Pd[P(t-Bu)₃]₂ | DME/H₂O, 80°C | 31–43 | Late-stage functionalization | Low yield due to steric effects |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), water.
Major Products Formed
Phenols: From oxidation reactions.
Carboxylic Acids: From hydrolysis reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic ester group enhances the reactivity and selectivity of the reaction by stabilizing the palladium intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share the phenylacetate core with variations in substituents or ester groups, influencing their reactivity, stability, and applications:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (e.g., -F, -Cl): The fluorine substituent in the target compound increases the electrophilicity of the aryl ring, accelerating Suzuki-Miyaura coupling with aryl halides . In contrast, methoxy groups (-OMe) are electron-donating, slowing coupling kinetics .
- Ester Group Effects: Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters under basic conditions, favoring long-term storage . Ethyl esters, however, may offer better solubility in non-polar solvents .
Biological Activity
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS Number: 2376922-64-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom and a dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 318.194 g/mol. The compound exhibits notable physicochemical properties such as:
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 442.7 ± 30.0 °C |
| Flash Point | 221.5 ± 24.6 °C |
| LogP | 3.36 |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |
Anticancer Properties
This compound has been evaluated for its anticancer properties through various in vitro studies. The compound's anti-proliferative effects have been assessed against several cancer cell lines.
Case Study Findings:
-
Cytotoxicity Assays: In studies comparing the compound with established anticancer agents like Foretinib, it was found that certain derivatives exhibited IC50 values lower than those of Foretinib against various cancer cell lines (e.g., NCI-H460 and HCT116), indicating potent anti-proliferative activity .
Compound Cell Line IC50 (µM) Methyl ester NCI-H460 0.25 Methyl ester HCT116 0.29 - Mechanism of Action: The biological activity is thought to be linked to the compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing groups enhances its cytotoxic potential by increasing the electrophilicity of the compound.
Structure-Activity Relationship (SAR)
Research has indicated that the modification of substituents on the aromatic ring significantly influences the biological activity of methyl esters derived from boron-containing compounds:
- Fluorine Substitution: The introduction of fluorine at the para position enhances lipophilicity and may improve cellular uptake.
- Dioxaborolane Moiety: This group is crucial for maintaining the stability and reactivity of the compound in biological systems.
Safety and Toxicology
This compound has been classified with safety warnings indicating it may cause skin irritation and is harmful if ingested . Proper handling procedures must be followed in laboratory settings.
Q & A
Q. Advanced
- Heteronuclear NMR : ¹⁹F NMR (δ ~-110 ppm for fluorine) and ¹¹B NMR (δ ~30 ppm for boronate) resolve structural ambiguities .
- X-ray crystallography : For absolute configuration determination, though crystallization may require derivatization.
What are the stability considerations for handling this boronate ester in experimental workflows?
Q. Basic
Q. Advanced
- Kinetic stability assays : Monitor degradation via HPLC under varying pH and humidity. Boronate esters degrade rapidly in protic solvents (e.g., water, methanol) .
How can computational methods improve reaction design for derivatives of this compound?
Q. Advanced
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings, optimizing steric/electronic effects .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for new derivatives.
How should researchers address contradictions in reported synthetic yields (e.g., 43% vs. 54%)?
Q. Advanced
- Reproducibility checks : Verify inert atmosphere integrity, reagent purity, and catalyst activity.
- Byproduct analysis : Use LC-MS to identify side products (e.g., deboronation or ester hydrolysis).
- Scale effects : Microwaves or flow chemistry may improve consistency in small-scale vs. bulk reactions .
What strategies are effective for purifying this compound, particularly when scaling up synthesis?
Q. Basic
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc).
- Recrystallization : Ethanol/water mixtures often yield crystalline products.
Q. Advanced
- Preparative HPLC : For high-purity demands, employ C18 columns with acetonitrile/water mobile phases.
- Distillation : Short-path distillation under reduced pressure minimizes thermal degradation.
What biological applications are reported for structurally related boronate esters?
Q. Advanced
- Enzyme inhibition : Analogous compounds (e.g., FABP4/5 inhibitors) show activity in lipid metabolism studies .
- Prodrug design : Boronates serve as protease-activated prodrugs in cancer therapy.
How do solvent and catalyst choices impact the regioselectivity of cross-coupling reactions involving this compound?
Q. Advanced
- Polar solvents (DMF, DMSO) : Favor oxidative addition in Pd-catalyzed couplings, enhancing aryl-aryl bond formation.
- Bulky ligands (e.g., SPhos) : Improve selectivity for sterically hindered substrates .
What alternative boronate esters could serve as synthetic intermediates if this compound proves unstable?
Q. Basic
Q. Advanced
- Trifluoroborate salts : Potassium trifluoroborates (e.g., Ar-BF₃K) improve stability in aqueous conditions .
What safety protocols are critical when working with this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential boronate dust inhalation risks.
Q. Advanced
- Waste management : Quench residual boronates with hydrogen peroxide to form less toxic boric acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
